m-Tolylurea

Description

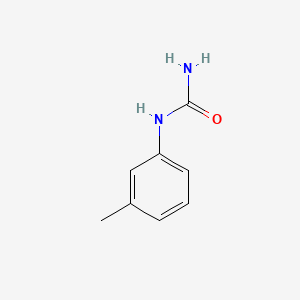

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQVMNIYFXZXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075351 | |

| Record name | Urea, (3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63-99-0 | |

| Record name | N-(3-Methylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tolylcarbamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Tolylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, (3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-tolylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV03U47557 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of m-Tolylurea

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and detailed characterization of m-Tolylurea, a substituted urea derivative. It is intended to serve as a technical guide, offering detailed experimental protocols and tabulated analytical data for easy reference and comparison.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of m-toluidine with a source of isocyanic acid. A reliable and straightforward method involves the in situ generation of isocyanic acid from the acidification of potassium cyanate, which subsequently reacts with the primary amine group of m-toluidine to form the target urea compound.

Reaction Scheme

The overall reaction can be depicted as follows:

-

Step 1: In situ generation of isocyanic acid KOCN + HCl → HNCO + KCl

-

Step 2: Nucleophilic addition of m-toluidine to isocyanic acid CH₃C₆H₄NH₂ (m-toluidine) + HNCO → CH₃C₆H₄NHC(O)NH₂ (this compound)

Experimental Protocol: Synthesis

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

m-Toluidine (3-Methylaniline)

-

Potassium cyanate (KOCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware (beakers, Erlenmeyer flask, Büchner funnel)

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 5.36 g (0.05 mol) of m-toluidine in a solution of 5 mL of concentrated HCl and 100 mL of deionized water. Stir the mixture until the m-toluidine has completely dissolved, forming the hydrochloride salt.

-

In a separate beaker, prepare a solution of 4.87 g (0.06 mol) of potassium cyanate in 50 mL of warm deionized water.

-

Cool the m-toluidine hydrochloride solution in an ice bath to approximately 0-5 °C.

-

While maintaining vigorous stirring, slowly add the potassium cyanate solution to the cooled m-toluidine hydrochloride solution over a period of 15-20 minutes.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes, followed by stirring at room temperature for an additional 1-2 hours. A white precipitate of this compound will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any unreacted salts.

-

For purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Synthesis Workflow Diagram

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including determination of physicochemical properties and spectroscopic analysis.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | (3-methylphenyl)urea[1] |

| CAS Number | 63-99-0[1] |

| Molecular Formula | C₈H₁₀N₂O[1] |

| Molecular Weight | 150.18 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 147 °C[1] |

Spectroscopic Data

Spectroscopic methods provide detailed structural information, confirming the presence of key functional groups and the overall molecular structure.

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 9.10 | s (broad) | 1H | Ar-NH - |

| ~ 7.30 - 6.80 | m | 4H | Ar-H |

| ~ 5.85 | s (broad) | 2H | -C(O)NH₂ |

| ~ 2.25 | s | 3H | Ar-CH₃ |

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 158.0 | C =O (Urea) |

| ~ 140.0 | Ar-C (quaternary, attached to NH) |

| ~ 138.0 | Ar-C (quaternary, attached to CH₃) |

| ~ 128.5 | Ar-C H |

| ~ 122.0 | Ar-C H |

| ~ 118.5 | Ar-C H |

| ~ 115.0 | Ar-C H |

| ~ 21.0 | Ar-C H₃ |

IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Protocol: The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3430 - 3300 | Medium-Strong | N-H Stretch | Amine (-NH₂) |

| 3200 - 3100 | Medium | N-H Stretch | Amide (-NH-) |

| 1660 - 1640 | Strong | C=O Stretch (Amide I) | Urea |

| 1620 - 1590 | Medium | N-H Bend (Amide II) | Amide |

| 1500 - 1400 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Medium | C-N Stretch | Amide |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) source. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Table 5: Mass Spectrometry Data

| m/z | Ion | Description |

|---|---|---|

| 150 | [M]⁺ | Molecular Ion[1] |

| 107 | [M - CONH]⁺ or [CH₃C₆H₄NH₂]⁺ | Fragment corresponding to m-toluidine[1] |

| 106 | [M - CONH₂]⁺ or [CH₃C₆H₄NH]⁺ | Loss of the carbamoyl group[1] |

Characterization Workflow Diagram

References

An In-depth Technical Guide to m-Tolylurea (CAS Number: 63-99-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of m-Tolylurea (CAS No. 63-99-0). The information is curated for researchers and professionals in drug development and related scientific fields.

Core Properties of this compound

This compound, also known as (3-methylphenyl)urea, is an aromatic organic compound. It presents as a white to off-white crystalline solid and is soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 63-99-0 | [2] |

| Molecular Formula | C₈H₁₀N₂O | [2] |

| Molecular Weight | 150.18 g/mol | [2] |

| Melting Point | 138-143 °C | [3] |

| Boiling Point | 253.2 °C at 760 mmHg | [4] |

| Density | 1.192 g/cm³ | [4] |

| Flash Point | 106.9 °C | [4] |

| pKa | 14.68 ± 0.50 (Predicted) | [3] |

| LogP (Octanol/Water) | 1.3 (Computed) | [2] |

Spectroscopic Data

1.2.1. Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at an m/z of approximately 150.18. Fragmentation patterns would likely involve the loss of the urea group and cleavage of the tolyl ring. The NIST Mass Spectrometry Data Center reports prominent peaks at m/z values of 150, 107, and 106 for 3-Tolylcarbamide.[2]

1.2.2. ¹H NMR Spectroscopy

A proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is predicted to exhibit the following signals:

-

A singlet for the methyl group protons on the tolyl ring, likely in the range of 2.2-2.4 ppm.

-

A complex multiplet pattern for the aromatic protons on the tolyl ring, expected between 6.5 and 7.5 ppm.

-

Broad signals for the amine protons of the urea group, which may vary in chemical shift depending on the solvent and concentration.

1.2.3. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to show distinct signals for each of the unique carbon atoms in the molecule:

-

A signal for the methyl carbon around 20-25 ppm.

-

Multiple signals in the aromatic region (approximately 110-140 ppm) corresponding to the carbons of the tolyl ring.

-

A signal for the carbonyl carbon of the urea group, typically in the range of 155-165 ppm.

1.2.4. Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely display characteristic absorption bands for its functional groups:

-

N-H stretching vibrations from the urea group, appearing as one or two bands in the region of 3200-3500 cm⁻¹.

-

C=O stretching of the urea carbonyl group, expected around 1640-1680 cm⁻¹.

-

C-N stretching vibrations, typically observed in the 1400-1470 cm⁻¹ range.

-

Aromatic C-H and C=C stretching and bending vibrations.

Synthesis and Manufacturing

A plausible synthetic route for this compound involves the reaction of m-toluidine with a source of the ureido group. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of aryl ureas.

Materials:

-

m-Toluidine

-

Sodium Cyanate

-

Glacial Acetic Acid

-

Water

-

Ethanol

Procedure:

-

Dissolve m-toluidine in a mixture of glacial acetic acid and water.

-

Prepare a separate aqueous solution of sodium cyanate.

-

Slowly add the sodium cyanate solution to the m-toluidine solution with vigorous stirring.

-

A white crystalline precipitate of this compound should form.

-

Continue stirring for a designated period to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield pure this compound.

Logical Workflow for Synthesis:

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly accessible literature, the aryl urea scaffold is a well-established pharmacophore in medicinal chemistry. Aryl urea derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and antiproliferative effects.[5]

Potential Mechanisms of Action

The biological activities of aryl ureas are often attributed to their ability to act as hydrogen bond donors and acceptors, allowing them to interact with biological targets such as enzymes and receptors.[6] Given this, this compound could potentially exhibit inhibitory activity against various enzymes or modulate receptor functions. However, without specific experimental data, any proposed mechanism of action remains speculative.

Hypothetical Signaling Pathway Modulation:

As many small molecule drugs exert their effects by modulating signaling pathways, a hypothetical scenario could involve this compound acting as an inhibitor of a protein kinase within a cellular signaling cascade. The following diagram illustrates a generic kinase signaling pathway that could be a target for such a molecule.

Disclaimer: The signaling pathway depicted is a generalized representation and is not based on experimental evidence for this compound.

Metabolism and Pharmacokinetics

Specific studies on the metabolism and pharmacokinetics of this compound in biological systems are not extensively documented. However, based on the metabolism of related phenylurea compounds, potential metabolic pathways for this compound can be inferred. These may include N-dealkylation of the urea moiety and hydroxylation of the tolyl group.[7] Further research is required to elucidate the precise metabolic fate and pharmacokinetic profile of this compound.

Analytical Methodology

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound. A reverse-phase HPLC method with UV detection is a viable approach for its quantification.

Experimental Protocol: HPLC Analysis of this compound

The following is a general protocol that can be optimized for specific applications.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A mixture of acetonitrile and water, with a small percentage of an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.

Detection:

-

UV detection at a suitable wavelength, likely around 210-254 nm.

Procedure:

-

Prepare standard solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.

-

Inject the standard and sample solutions onto the HPLC system.

-

Monitor the elution of this compound using the UV detector.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standards.

Workflow for HPLC Analysis:

Stability and Degradation

The stability of this compound is an important consideration for its storage and handling. While specific stability data is not available, general degradation pathways for urea derivatives can be considered.

Potential Degradation Pathways:

-

Hydrolysis: The urea linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of m-toluidine and isocyanic acid (which would further decompose).

-

Thermal Degradation: At elevated temperatures, urea compounds can undergo complex decomposition reactions. For polyureas, degradation often occurs in two stages, corresponding to the hard and soft segments.[8][9]

-

Photodegradation: Exposure to UV light could potentially lead to the degradation of this compound, a phenomenon observed with other urea-based compounds like phenylurea herbicides.[10]

Formal stability testing under various conditions (temperature, humidity, light) as per ICH guidelines would be necessary to establish a re-test period or shelf life for this compound.[8][11][12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4) and causes serious eye irritation (Eye Irritation 2).[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a compound with a well-defined chemical structure and physicochemical properties. While its biological activity has not been extensively studied, its aryl urea scaffold suggests potential for a range of pharmacological effects. This technical guide has summarized the available information and provided predicted and inferred data where experimental results are lacking. Further research is warranted to fully elucidate the biological profile, metabolic fate, and potential therapeutic applications of this compound.

References

- 1. CN101122589B - High performance liquid chromatography analysis method of urea and its impurity carbamylurea, methylene biuret - Google Patents [patents.google.com]

- 2. infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. asianpubs.org [asianpubs.org]

- 4. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. The Biological Roles of Urea: A Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]

- 8. epublications.marquette.edu [epublications.marquette.edu]

- 9. researchgate.net [researchgate.net]

- 10. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. hilarispublisher.com [hilarispublisher.com]

Determining the Solubility of m-Tolylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to m-Tolylurea

This compound, also known as (3-methylphenyl)urea, is an aromatic organic compound.[1] Its structure, featuring a urea functional group attached to a toluene moiety, imparts specific chemical characteristics that influence its interactions with different solvents. Understanding the solubility of this compound is paramount for a range of applications, including:

-

Drug Development: Solubility is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Crystallization and Purification: The selection of appropriate solvents is crucial for obtaining high-purity crystalline this compound.

-

Process Chemistry: Solubility data is essential for designing and optimizing reaction and separation processes.

-

Formulation Science: Developing stable and effective formulations requires knowledge of the compound's solubility in various excipients and delivery systems.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for urea derivative synthesis. A common and straightforward approach involves the reaction of m-toluidine with an isocyanate or a source of the carbamoyl group. One such method is the reaction of m-toluidine with sodium cyanate in the presence of an acid.

A logical workflow for the synthesis is depicted below:

Experimental Determination of Solubility

The solubility of a solid compound like this compound in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. Several methods can be employed to determine solubility. The following sections detail a robust experimental protocol.

Materials and Equipment

-

This compound: High purity, crystalline form.

-

Solvents: Analytical grade solvents of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.).

-

Analytical Balance: For accurate mass measurements.

-

Temperature-Controlled Shaker Bath or Magnetic Stirrer with Hotplate: To maintain constant temperature and ensure equilibrium.

-

Thermostatic Vials or Jacketed Glass Vessels: To carry out the solubility experiments.

-

Calibrated Thermometer or Temperature Probe: For accurate temperature monitoring.

-

Syringe Filters: To separate the undissolved solid from the saturated solution.

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer: For quantitative analysis of the solute concentration in the saturated solution.

Experimental Workflow

A systematic approach is necessary to obtain reliable solubility data. The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Detailed Experimental Protocol

-

Preparation of the Solid-Solvent Mixture:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a precisely measured volume or mass of the chosen solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker bath or on a magnetic stirrer with a controlled temperature environment.

-

Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the compound and solvent and should be determined experimentally. A common practice is to agitate for at least 24 to 48 hours.

-

-

Verification of Equilibrium:

-

To confirm that equilibrium has been reached, withdraw small aliquots of the supernatant at different time intervals (e.g., 12, 24, and 48 hours).

-

Filter the aliquots immediately using a syringe filter to remove any undissolved solid.

-

Analyze the concentration of this compound in the filtrate. Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm) into a pre-weighed volumetric flask. The filter should also be at the experimental temperature if possible.

-

Accurately weigh the collected filtrate.

-

-

Quantitative Analysis:

-

Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), moles per liter (mol/L), or mole fraction (χ).

-

-

Data Reporting:

-

Repeat the entire procedure at different temperatures to construct a solubility curve.

-

For each solvent, present the solubility data as a function of temperature in a tabular format.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following tables provide a template for reporting such data.

Table 1: Solubility of this compound in Various Solvents at 298.15 K (25 °C)

| Solvent | Solubility ( g/100 g solvent) | Solubility (mol/L) | Mole Fraction (χ) |

| Water | |||

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Toluene | |||

| Other Solvents |

Table 2: Temperature Dependence of this compound Solubility in Ethanol

| Temperature (K) | Temperature (°C) | Solubility ( g/100 g solvent) |

| 288.15 | 15 | |

| 298.15 | 25 | |

| 308.15 | 35 | |

| 318.15 | 45 | |

| 328.15 | 55 |

Conclusion

This technical guide has detailed the experimental procedures necessary for the accurate determination of the solubility of this compound in various solvents. While specific quantitative data is currently lacking in the public domain, the protocols and workflows presented herein provide a robust framework for researchers to generate this critical information. The synthesis pathway and data presentation templates further contribute to a comprehensive understanding and characterization of this compound for its potential applications in research and industry. The generation of reliable solubility data is a crucial step in unlocking the full potential of this compound.

References

The Multifaceted Biological Activities of m-Tolylurea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among these, m-tolylurea derivatives have emerged as a particularly interesting subclass, exhibiting potent anticancer, antibacterial, and enzyme inhibitory activities. The presence of the m-tolyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making them attractive candidates for further drug development. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their quantitative data, experimental protocols, and the signaling pathways they modulate.

I. Anticancer Activity

This compound derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Structure | Target Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 1-(2-Hydroxyethyl)-3-(4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-1-m-tolylurea | A7r5 (Rat aortic smooth muscle) | < 1 | [1] |

| 2 | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(m-tolyl)urea | MDA-MB-231 (Breast) | 3.61 ± 0.97 | [2] |

| 3 | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(m-tolyl)urea | MCF-7 (Breast) | 7.61 ± 0.99 | [2] |

| 4 | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(m-tolyl)urea | PC-3 (Prostate) | 10.99 ± 0.98 | [2] |

| 5 | Racemic 3-[4-(3,5-dimethylpiperidin-1-yl)-3-(3-m-tolylureido)phenyl]-4,4,4-trifluorobutyric Acid | IDO1 (Enzyme) | > 10 | [3] |

II. Antibacterial Activity

Certain this compound derivatives have demonstrated notable activity against pathogenic bacteria, including multidrug-resistant strains. Their mechanism of action often involves the disruption of essential bacterial processes.

Data Presentation: Antibacterial Activity of this compound Derivatives

The following table summarizes the in vitro antibacterial activity of selected this compound derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The 50% Biofilm Inhibitory Concentration (BIC50) is the concentration that inhibits 50% of biofilm formation.

| Compound ID | Structure | Target Microorganism | MIC (µg/mL) | BIC50 (µM) | Reference |

| DMTU | 1,3-di-m-tolylurea | Multispecies oral biofilm | - | 0.79 | |

| DMTU | Porphyromonas gingivalis (biofilm) | - | - | ~40% inhibition at 0.79 µM | |

| DMTU | Fusobacterium nucleatum (biofilm) | - | - | ~25% inhibition at 0.79 µM | |

| Compound 25 | Arylurea derivative | Multidrug-resistant Staphylococcus epidermidis | MIC50: 1.6, MIC90: 3.125 | - | [4] |

III. Kinase Inhibitory Activity

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Diaryl ureas are known to act as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase.[5]

Data Presentation: Kinase Inhibitory Activity of this compound Derivatives

The following table presents the kinase inhibitory activity of a representative this compound derivative.

| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |

| 7g | Bis-aryl urea with m-tolyl group | Limk1 | 62 | [1] |

| 7g | Bis-aryl urea with m-tolyl group | ROCK-II | 1608 | [1] |

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 1-(4-chlorophenyl)-3-(m-tolyl)urea

This protocol describes a general method for the synthesis of unsymmetrical diaryl ureas.

Materials:

-

m-toluidine

-

4-chlorophenyl isocyanate

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve m-toluidine (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Add 4-chlorophenyl isocyanate (1 equivalent) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 1-(4-chlorophenyl)-3-(m-tolyl)urea.[3]

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete cell culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the this compound derivative (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[6]

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., LIMK1, Raf-1, VEGFR2)

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

This compound derivative stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in a 384-well plate.

-

Add the this compound derivative at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

V. Signaling Pathway Visualization

This compound derivatives have been shown to inhibit LIM Kinase (LIMK), a key regulator of actin dynamics. The following diagram illustrates the LIMK signaling pathway.

Caption: The LIM Kinase signaling pathway and the inhibitory action of this compound derivatives.

Other kinases such as Raf and Vascular Endothelial Growth Factor Receptor (VEGFR) are also known targets of diaryl urea derivatives, suggesting that this compound compounds may also exert their anticancer effects through these pathways.[5][7]

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapeutics. Their demonstrated anticancer, antibacterial, and kinase inhibitory activities warrant further investigation. The data and protocols presented in this guide offer a valuable resource for researchers in the field, providing a foundation for future studies aimed at optimizing the efficacy and safety of this important chemical scaffold. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of this compound derivatives.

References

- 1. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

m-Tolylurea as a Potential Enzyme Inhibitor: A Technical Guide

Disclaimer: Publicly available research specifically detailing m-tolylurea as an enzyme inhibitor, including its specific enzyme targets and quantitative inhibitory data, is limited. This guide will therefore utilize a closely related phenylurea derivative, identified as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), as a representative example to illustrate the principles and methodologies relevant to the study of this compound and similar compounds as potential enzyme inhibitors.

Introduction

Urea derivatives, characterized by a central carbonyl group bonded to two nitrogen atoms, represent a versatile scaffold in medicinal chemistry and drug discovery. The structural simplicity and synthetic tractability of urea-based compounds have led to their investigation against a wide array of biological targets. Phenylurea derivatives, in particular, have emerged as a promising class of enzyme inhibitors, with compounds showing efficacy against kinases, hydrolases, and other enzyme classes.[1][2][3] this compound, a simple substituted phenylurea, shares core structural features with these bioactive molecules, suggesting its potential as a modulator of enzyme activity.

This technical guide provides an in-depth overview of the core concepts and experimental approaches for evaluating this compound or its analogs as enzyme inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel therapeutic agents.

Phenylurea Derivatives as Enzyme Inhibitors: A Case Study on IDO1 Inhibition

To illustrate the potential of the phenylurea scaffold, this section focuses on a series of phenylurea derivatives that have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 plays a critical role in tumor immune evasion, making it a significant target in cancer immunotherapy.[1]

Quantitative Data on Phenylurea Derivatives as IDO1 Inhibitors

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[4] The following table summarizes the in vitro IDO1 inhibitory activity of a selection of para-substituted phenylurea derivatives.[1]

| Compound ID | Substitution (para-position) | IDO1 IC50 (µM) |

| i3 | Chlorine (Cl) | 5.687 |

| i18 | Fluorine (F) | 5.475 |

| i19 | Bromine (Br) | 4.077 |

| i2 | Methyl (CH3) | 8.613 |

| i20 | Ethyl (C2H5) | 9.975 |

| i12 | Not specified in source | 0.1 - 0.6 |

Data extracted from "Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors".[1]

These results indicate that para-substituted phenylurea derivatives can exhibit potent, low micromolar to nanomolar inhibition of IDO1. The nature of the substituent at the para-position appears to influence the inhibitory potency.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of enzyme inhibition. This section outlines a generalized methodology for screening and characterizing phenylurea-based inhibitors against an enzyme such as IDO1, based on common practices in the field.[1][5]

General Enzyme Inhibition Assay (IDO1 Example)

This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against a purified enzyme.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (reducing agent)

-

Catalase

-

Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

-

Test compound (e.g., this compound or a derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, cofactors, and test compounds at appropriate concentrations in the assay buffer. A dilution series of the test compound is typically prepared.

-

Assay Reaction Mixture: In each well of the 96-well plate, combine the following components:

-

Assay buffer

-

Catalase

-

Ascorbic acid

-

Methylene blue

-

L-Tryptophan

-

-

Inhibitor Addition: Add a small volume of the test compound dilution to the appropriate wells. For control wells, add the same volume of the solvent (e.g., DMSO).

-

Enzyme Initiation: Initiate the enzymatic reaction by adding the IDO1 enzyme to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction, for example, by adding a quenching agent like trichloroacetic acid.

-

Detection: The product of the IDO1 reaction, N-formylkynurenine, can be detected by measuring its absorbance at a specific wavelength (e.g., 321 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

-

Visualization of Pathways and Workflows

Signaling Pathway

The inhibition of IDO1 has downstream effects on cellular signaling, particularly in the context of the tumor microenvironment. The following diagram illustrates a simplified representation of the IDO1-mediated signaling pathway.

Caption: Simplified IDO1 signaling pathway in the tumor microenvironment.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing a potential enzyme inhibitor like this compound.

Caption: General experimental workflow for enzyme inhibitor screening.

Conclusion

References

- 1. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

A Historical and Technical Guide to m-Tolylurea: From 19th Century Synthesis to Modern Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Tolylurea, also known as 3-methylphenylurea, is an aromatic organic compound that has been a subject of chemical synthesis and study for over a century. Its history is intertwined with the development of synthetic organic chemistry and the early explorations of the pharmacological potential of urea derivatives. This technical guide provides an in-depth look at the historical synthesis, characterization, and early applications of this compound, alongside modern understandings of its biological interactions, presented with detailed experimental protocols and data for the discerning researcher.

Historical Synthesis and Characterization

The first documented synthesis of this compound can be traced back to the late 19th century, a period of burgeoning exploration in synthetic organic chemistry. While earlier work on urea by Friedrich Wöhler in 1828 laid the foundation for the study of its derivatives, the specific synthesis of arylureas, including this compound, was systematically investigated in the following decades.

One of the earliest detailed methods for the preparation of this compound was documented by Pinnow in 1891 in the Berichte der deutschen chemischen Gesellschaft. This early work focused on the derivatives of m-aminobenzaldehyde and laid the groundwork for subsequent synthetic procedures.

A standardized and reliable method for the synthesis of this compound was later published in Organic Syntheses, a testament to its utility as a chemical intermediate. This procedure, which remains a valuable reference, involves the reaction of m-toluidine with a cyanate salt in an acidic medium.

Early Characterization

In the late 19th and early 20th centuries, the characterization of newly synthesized compounds relied on a limited set of physical and chemical properties. For this compound, these included:

-

Melting Point: A key identifier for the purity of the compound.

-

Crystalline Form: Detailed descriptions of the crystals, often observed under a microscope.

-

Solubility: Testing the solubility in various solvents like water, ethanol, and ether to understand its physical behavior.

-

Elemental Analysis: Determining the empirical formula by measuring the percentage composition of carbon, hydrogen, nitrogen, and oxygen.

These early characterization techniques, though rudimentary by modern standards, were sufficient to establish the identity and purity of this compound for further investigation.

Experimental Protocols

This section provides detailed methodologies for key historical experiments related to this compound, enabling researchers to understand and potentially replicate these foundational studies.

Synthesis of this compound via the Cyanate Method

This protocol is adapted from the procedure detailed in Organic Syntheses, which is based on the foundational work of early chemists.

Materials:

-

m-Toluidine (0.5 mole)

-

Glacial Acetic Acid (75 mL)

-

Water (400 mL)

-

Sodium Cyanate (1.0 mole)

Procedure:

-

In a suitable reaction vessel, dissolve 0.5 moles of m-toluidine in a mixture of 75 mL of glacial acetic acid and 400 mL of water. The initial temperature of this solution should be brought to 30°C.

-

Prepare a solution of 1.0 mole of sodium cyanate in an appropriate amount of water.

-

Slowly add the sodium cyanate solution to the stirred m-toluidine solution.

-

A white, crystalline precipitate of this compound will form.

-

Continue stirring for a short period to ensure complete reaction.

-

Collect the precipitated product by filtration.

-

Wash the product with cold water to remove any unreacted starting materials and salts.

-

Dry the purified this compound.

Expected Yield: Approximately 86%.

Quantitative Data from Historical Research

The following table summarizes the key quantitative data available from early 20th-century sources for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | Early 20th Century Chemical Handbooks |

| Molecular Weight | 150.18 g/mol | Early 20th Century Chemical Handbooks |

| Melting Point | 146-148 °C | Early 20th Century Chemical Handbooks |

| Synthesis Yield | 86% (via Cyanate Method) | Organic Syntheses |

Early Applications and Biological Investigations

In the late 19th and early 20th centuries, aryl ureas were investigated for a range of potential therapeutic applications, largely driven by the successes of other synthetic medicinal compounds. While specific, large-scale applications of this compound from this period are not well-documented, the class of aryl ureas was explored for its:

-

Antiseptic Properties: The search for new antimicrobial agents was a major focus of medicinal chemistry.

-

Antipyretic Effects: Compounds that could reduce fever were in high demand.

-

Hypnotic and Sedative Actions: The development of synthetic alternatives to natural sedatives was an active area of research.

It is likely that this compound was synthesized and screened as part of these broader research programs aimed at discovering new therapeutic agents.

Modern Understanding of Biological Activity and Signaling Pathways

While historical records on the specific biological mechanisms of this compound are scarce, modern research on phenylurea derivatives has shed light on their potential interactions with biological systems. Phenylureas are known to interact with a variety of protein targets, often through hydrogen bonding interactions facilitated by the urea moiety.

For instance, many phenylurea-containing compounds are known to be potent inhibitors of various kinases, which are key regulators of cellular signaling pathways. Disruption of these pathways is a common mechanism of action for many modern pharmaceuticals. While the specific signaling pathways modulated by this compound are not extensively characterized, a hypothetical workflow for investigating its potential as a kinase inhibitor is presented below.

A potential, though speculative, signaling pathway that could be targeted by a phenylurea compound like this compound is the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival and is often dysregulated in diseases like cancer.

Conclusion

This compound is a compound with a rich history rooted in the foundational period of synthetic organic chemistry. While its early applications were not extensively commercialized, its synthesis and characterization were part of the broader scientific endeavor to understand the structure-activity relationships of organic molecules. Today, with advanced techniques for biological screening and pathway analysis, there is an opportunity to revisit these historical compounds and explore their potential in modern drug discovery. The detailed historical data and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to build upon this century-old foundation of chemical knowledge.

Spectroscopic Analysis of m-Tolylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for m-Tolylurea (3-methylphenylurea). Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided, along with a workflow diagram for the spectroscopic analysis process.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~2.3 | Singlet | 3H |

| Ar-H (on C2, C4, C6) | ~7.0 - 7.4 | Multiplet | 3H |

| Ar-H (on C5) | ~6.8 | Multiplet | 1H |

| NH₂ | ~5.5 - 6.5 | Broad Singlet | 2H |

| NH | ~8.0 - 8.5 | Broad Singlet | 1H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~155 |

| Ar-C (C1) | ~140 |

| Ar-C (C3) | ~138 |

| Ar-C (C5) | ~129 |

| Ar-C (C4) | ~122 |

| Ar-C (C6) | ~119 |

| Ar-C (C2) | ~115 |

| CH₃ | ~21 |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine & amide) | 3450 - 3200 | Strong, Broad |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 2980 - 2850 | Medium |

| C=O Stretch (Amide I) | ~1660 | Strong |

| N-H Bend (Amide II) | ~1620 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1420 - 1380 | Medium |

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 150 | Molecular Ion |

| [M - NH₃]⁺ | 133 | Loss of ammonia |

| [CH₃C₆H₄NCO]⁺ | 133 | Tolyl isocyanate radical cation |

| [CH₃C₆H₄NH₂]⁺ | 107 | m-Toluidine radical cation |

| [C₇H₇]⁺ | 91 | Tropylium ion |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify peak multiplicities (singlet, doublet, triplet, multiplet).

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with isopropanol.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands corresponding to the functional groups of this compound.

-

2.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction:

-

Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solid samples.

-

Heat the probe to volatilize the sample into the ion source.

-

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40 - 400.

-

Source Temperature: 200-250 °C.

-

-

Data Processing:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of this compound (150.18 g/mol ).

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures.

-

The base peak (the most intense peak) should be identified.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Unraveling the Enigmatic Mechanism of m-Tolylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Tolylurea, a simple phenylurea derivative, has emerged as a scaffold of interest in medicinal chemistry. While its precise mechanism of action remains an active area of investigation, accumulating evidence suggests its potential involvement in key biological pathways, particularly those relevant to cancer biology. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing upon data from structurally related compounds and highlighting its potential as a modulator of enzymatic activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

Urea derivatives represent a privileged class of compounds in drug discovery, with numerous approved drugs and clinical candidates featuring this versatile pharmacophore. Their ability to form key hydrogen bond interactions with biological targets underpins their diverse pharmacological activities, which span from anticancer and antimicrobial to antidiabetic effects. This compound, characterized by a urea moiety linked to a meta-substituted toluene ring, is a fundamental building block within this class. Understanding its mechanism of action is crucial for unlocking the full therapeutic potential of its derivatives. This guide synthesizes the available, albeit limited, data on this compound and its analogs to provide a foundational understanding for further research.

Putative Mechanism of Action: Enzyme Inhibition

Based on the established activities of structurally similar phenylurea compounds, the primary hypothesized mechanism of action for this compound is enzyme inhibition . Phenylurea derivatives have been widely reported to act as inhibitors of various enzymes, most notably protein kinases and metabolic enzymes such as indoleamine 2,3-dioxygenase (IDO1).

While direct enzymatic inhibition by this compound has not been extensively characterized, a derivative, N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea, has demonstrated cytotoxic activity against a human prostate cancer cell line (PC3)[1]. This suggests that the this compound scaffold can be incorporated into molecules that interfere with cancer cell proliferation.

Hypothetical Signaling Pathway: Inhibition of a Cancer-Relevant Kinase

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Many phenylurea-containing drugs, such as sorafenib, function as kinase inhibitors. It is plausible that this compound or its metabolites could interact with the ATP-binding pocket of a protein kinase, thereby inhibiting its catalytic activity and disrupting downstream signaling pathways essential for cancer cell survival and proliferation.

Caption: Hypothetical mechanism of this compound as a protein kinase inhibitor.

Quantitative Data

Specific quantitative data for the biological activity of this compound is scarce in the public domain. However, data for a closely related derivative provides a valuable reference point for its potential potency.

| Compound | Biological Activity | Assay System | IC50 (µM) | Reference |

| N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea | Anticancer | PC3 human prostate cancer cell line | 78.28 ± 1.2 | [1] |

Table 1: In vitro anticancer activity of an this compound derivative.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides a detailed, representative protocol for a common assay used to evaluate the anticancer activity of chemical compounds.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium dye MTT into formazan, which is a purple, insoluble crystalline product. The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).

Materials:

-

PC3 human prostate cancer cells (or other relevant cell line)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (or test compound) dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

DMSO (for formazan solubilization)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

IC₅₀ Determination: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caption: Workflow for determining the anticancer activity of this compound.

Conclusion and Future Directions

The mechanism of action of this compound is not yet fully elucidated. However, based on the biological activities of structurally related phenylurea derivatives, it is reasonable to hypothesize that this compound may function as an enzyme inhibitor, potentially targeting protein kinases or other enzymes involved in critical cellular pathways. The observed anticancer activity of an this compound-containing compound provides a compelling rationale for further investigation into this area.

Future research should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, or computational modeling to identify the direct molecular targets of this compound.

-

Enzymatic Assays: Screening this compound against a panel of relevant enzymes, particularly protein kinases and metabolic enzymes implicated in cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of this compound analogs to understand the structural requirements for biological activity and to optimize potency and selectivity.

-

Cellular and In Vivo Studies: Elucidating the downstream cellular effects of this compound and evaluating its efficacy and safety in preclinical models of disease.

By pursuing these avenues of research, the scientific community can gain a more definitive understanding of the mechanism of action of this compound and pave the way for the development of novel therapeutics based on this promising chemical scaffold.

References

Preliminary Toxicity Screening of m-Tolylurea: A Technical Guide

This technical guide provides a summary of the available preliminary toxicity data for m-Tolylurea (also known as 3-methylphenylurea). The information is intended for researchers, scientists, and drug development professionals to support initial safety assessments. Due to the limited availability of public data specifically for this compound, this guide also includes information on related phenylurea compounds and standardized experimental protocols to provide a broader context for its potential toxicological profile.

Acute Toxicity

The acute toxicity of this compound has been evaluated by oral and dermal routes in animal studies. The available data from a safety data sheet indicates a moderate order of acute toxicity following oral administration and low toxicity via the dermal route.

Table 1: Acute Toxicity of this compound

| Route of Administration | Species | LD50 (Lethal Dose, 50%) | GHS Classification |

| Oral | Rat | >300 - <2,000 mg/kg | Harmful if swallowed |

| Dermal | Rat | >2,000 mg/kg | Not Classified |

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

The following is a generalized protocol for an acute oral toxicity study based on the OECD Test Guideline 425. The specific details of the study for this compound are not publicly available.

-

Test Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed individually. Food is withheld overnight before administration of the test substance, but water is available ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept as low as possible.

-

Dosing Procedure: A starting dose is selected based on available information. Dosing is sequential, with one animal dosed at a time. The outcome for the previously dosed animal (survival or death) determines the dose for the next animal. If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Genotoxicity

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This protocol describes a standard procedure for the Ames test.

-

Test Strains: A set of at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used. These strains are selected to detect different types of point mutations.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme-inducing agent. This is to assess the mutagenicity of the parent compound and its metabolites.

-

Test Procedure (Plate Incorporation Method): a. The test substance at various concentrations, the bacterial culture, and either S9 mix or a buffer are mixed with molten top agar. b. This mixture is poured onto the surface of a minimal glucose agar plate. c. The plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each concentration and compared to the number of spontaneous revertant colonies in the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This protocol outlines a standard procedure for the in vitro micronucleus assay.

-

Cell Cultures: Human or rodent cell lines (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes are used.

-

Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

-

Test Procedure: a. Cell cultures are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer period (e.g., 1.5-2 normal cell cycle lengths) in the absence of S9 mix. b. After the treatment period, the cells are cultured for a period sufficient to allow for chromosome damage to lead to the formation of micronuclei in interphase cells. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have completed one nuclear division. c. Cells are harvested, stained, and scored for the presence of micronuclei.

-

Data Analysis: The frequency of micronucleated cells is determined for each concentration and compared to the negative control. A substance is considered genotoxic if it induces a concentration-dependent increase in the number of micronucleated cells or a clear and reproducible positive response at one or more concentrations.

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. However, a bioassay conducted by the National Cancer Institute on the related isomer, p-Tolylurea, showed a compound-related increase in malignant lymphomas in male mice. This finding suggests that isomers of tolylurea may have carcinogenic potential, and further investigation for this compound is warranted.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound are not available in the public literature. A study on a structurally related compound, tetramethylurea, in rats showed developmental toxicity (decreased fetal weight) only at concentrations that were also toxic to the mother.[4] This suggests that developmental effects may not be a primary concern in the absence of maternal toxicity, but this cannot be directly extrapolated to this compound.

Potential Mechanisms of Toxicity

The precise mechanism of toxicity for this compound in mammals has not been elucidated. Based on data from related compounds, several potential mechanisms can be hypothesized.

-

Oxidative Stress: Urea, the parent compound of substituted ureas, has been shown to induce the production of reactive oxygen species (ROS) in various cell types.[5] ROS can damage cellular components, including DNA, proteins, and lipids, leading to cellular dysfunction and toxicity.

-

Endocrine Disruption: Some phenylurea compounds have been identified as potential endocrine-disrupting chemicals (EDCs).[1] For example, the herbicide linuron has demonstrated anti-androgenic effects. EDCs can interfere with the body's hormonal systems, potentially leading to adverse reproductive, developmental, and metabolic effects.

-

Formation of Reactive Intermediates: The metabolism of many xenobiotics can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicity. While not specifically studied for this compound, this is a common mechanism of toxicity for many aromatic compounds.

Visualizations

Caption: Generalized workflow for in vitro genotoxicity screening.

Caption: Hypothesized toxicity pathways for substituted ureas.

Conclusion